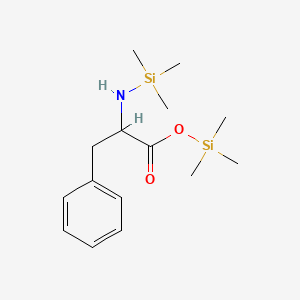![molecular formula C9H12ClNS B12097783 N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is an organic compound with the molecular formula C₉H₁₂ClNS It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 5-chlorothiophen-2-yl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine typically involves the following steps:
Preparation of 1-(5-chlorothiophen-2-yl)ethan-1-ol: This intermediate can be synthesized by the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent.
Formation of 1-(5-chlorothiophen-2-yl)ethylamine: The intermediate 1-(5-chlorothiophen-2-yl)ethan-1-ol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophenes.
Applications De Recherche Scientifique
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine
- N-[1-(5-fluorothiophen-2-yl)ethyl]cyclopropanamine
- N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine
Uniqueness
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the thiophene ring.
Propriétés
Formule moléculaire |
C9H12ClNS |
|---|---|
Poids moléculaire |
201.72 g/mol |
Nom IUPAC |
N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H12ClNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3 |
Clé InChI |
XJFCMPQVEAEAMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(S1)Cl)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)


![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)



